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Introduction
Cabotegravir (CAB) is a second-generation integrase strand transfer inhibitor (INSTI) integral to

both the treatment and prevention of HIV-1 infection.[1][2] It is available as a long-acting

injectable formulation, offering a significant advantage for treatment adherence and pre-

exposure prophylaxis (PrEP).[1][3] Cabotegravir functions by binding to the active site of the

HIV-1 integrase enzyme, preventing the strand transfer step of viral DNA integration into the

host genome, a critical phase of the HIV replication cycle.[2][4]

Despite its high potency and genetic barrier to resistance, the emergence of drug resistance

mutations (DRMs) can compromise the efficacy of cabotegravir.[5][6] Virological failure in

patients receiving cabotegravir-containing regimens has been associated with the selection of

specific DRMs in the integrase gene.[1][7] Therefore, monitoring cabotegravir susceptibility in

clinical isolates is crucial for guiding therapeutic decisions, understanding resistance pathways,

and informing public health strategies.[8][9]

This document provides detailed protocols for both phenotypic and genotypic assays to

determine cabotegravir susceptibility in HIV-1 clinical isolates.
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Data Presentation: Cabotegravir Resistance and
Susceptibility
The susceptibility of HIV-1 to cabotegravir is quantified by the 50% inhibitory concentration

(IC50), with results often expressed as a fold change (FC) relative to a wild-type reference

virus. The presence of specific resistance-associated mutations (RAMs) in the integrase gene

correlates with increased IC50 values.

Key Resistance-Associated Mutations (RAMs)
A comprehensive review and regression analysis identified 15 DRMs significantly associated

with reduced cabotegravir susceptibility. These are categorized as primary (reduce

susceptibility on their own) and accessory (reduce susceptibility in combination with other

mutations).[1][10]

Table 1: Key RAMs Associated with Reduced Cabotegravir Susceptibility

Mutation Class Resistance-Associated Mutations (RAMs)

Primary
G118R, F121C, Q148H, Q148K, Q148R,

N155H, R263K

Accessory
M50I, L74F, L74M, T97A, E138K, G140A,

G140C, G140S

Source: Rhee SY, et al., Antiviral Research, 2022.[1]

Phenotypic Susceptibility Data
Phenotypic testing of clinical isolates with specific RAM patterns provides direct measurement

of changes in cabotegravir susceptibility.

Table 2: Cabotegravir IC50 Fold Change for Single INSTI RAMs
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Single Mutation
Median Fold Change (FC)
in IC50

Number of Isolates Tested

G118R 8.0 3

Q148R 4.1 11

G140R 3.8 2

Q148K 3.1 3

R263K 2.5 8

S153Y 2.2 4

N155H 2.1 14

Source: Rhee SY, et al., Antiviral Research, 2022.[1]

Table 3: Comparative Phenotypic Susceptibility for Combinations of RAMs

RAM Combination
Mean IC50 Fold Change (FC) vs. Wild-
Type

Cabotegravir

Single RAMs (N155H, Q148R) 3.3

Double RAMs (Q148R+E138K;

Q148H/R+G140A/S)
9.5

Triple RAMs

(Q148K/H/R+E138A/K+G140A/C/S)
47.0

Source: Smith RA, et al., Journal of Antimicrobial Chemotherapy, 2023.[7][11]

Experimental Protocols
Two primary methodologies are used to assess cabotegravir susceptibility: phenotypic and

genotypic assays.
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Phenotypic Susceptibility Assay Protocol
This protocol determines the concentration of cabotegravir required to inhibit HIV-1 replication

by 50% (IC50) in cell culture. It involves generating recombinant viruses containing the

integrase gene from clinical isolates and assessing their replication capacity in the presence of

the drug.

3.1.1 Materials

Patient plasma or peripheral blood mononuclear cells (PBMCs)

HIV-1 proviral DNA vector lacking the integrase gene

HEK293T cells

TZM-bl or MAGIC-5A indicator cells (or other susceptible cell lines like CEMss)

Cell culture medium (DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics

Transfection reagent

Cabotegravir (analytical grade)

Luciferase assay reagent or p24 ELISA kit

96-well cell culture plates

Standard molecular biology reagents (PCR primers, polymerase, ligase, etc.)

3.1.2 Methodology

Viral RNA/Proviral DNA Extraction:

Extract viral RNA from patient plasma using a commercial kit.

Alternatively, extract proviral DNA from patient PBMCs.

Amplification of the Integrase Gene:
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Perform reverse transcription PCR (RT-PCR) on viral RNA or PCR on proviral DNA to

amplify the full-length integrase coding region. Use high-fidelity polymerase to minimize

errors.

Generation of Recombinant Virus:

Clone the amplified patient-derived integrase gene into an HIV-1 proviral DNA vector that

is deleted for its own integrase sequence.

Co-transfect HEK293T cells with the recombinant proviral construct and a VSV-G

expression vector to produce pseudotyped viral particles.

Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the

virus titer (e.g., by TCID50 or p24 antigen concentration).

Drug Susceptibility Assay (Single-Cycle Infection):[12]

Prepare a 96-well plate with serial dilutions of cabotegravir in cell culture medium.

Typically, an 8-point, 3-fold or 4-fold dilution series is used. Include "no drug" (virus

control) and "no virus" (cell control) wells.

Seed TZM-bl or MAGIC-5A indicator cells into the 96-well plate.

Infect the cells with a standardized amount of the recombinant virus stock in the presence

of the varying drug concentrations.

Incubate for 48-72 hours.

Measure viral replication by quantifying luciferase activity (for TZM-bl cells) or another

reporter gene product.

Data Analysis and IC50 Calculation:

Subtract the background signal from the cell control wells.

Normalize the results by expressing the signal in each well as a percentage of the "no

drug" virus control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://journals.asm.org/doi/10.1128/aac.01299-18
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot the percentage of inhibition against the log10 of the drug concentration.

Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic

curve). The IC50 is the drug concentration that results in a 50% reduction in the measured

signal.

Calculate the fold change (FC) in susceptibility by dividing the IC50 of the patient-derived

virus by the IC50 of a drug-sensitive wild-type reference virus tested in parallel.

Genotypic Resistance Assay Protocol
This protocol identifies mutations in the HIV-1 integrase gene known to be associated with

resistance to cabotegravir.

3.2.1 Materials

Patient plasma or PBMCs

Viral RNA or proviral DNA extraction kit

RT-PCR and PCR reagents (primers specific for the integrase gene, polymerase)

Gel electrophoresis equipment

PCR product purification kit

Sanger sequencing or Next-Generation Sequencing (NGS) platform and reagents

3.2.2 Methodology

Sample Preparation and Nucleic Acid Extraction:

Extract viral RNA from plasma or proviral DNA from PBMCs as described in the

phenotypic protocol.

RT-PCR and Nested PCR:

Synthesize cDNA from viral RNA using reverse transcriptase.
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Amplify the integrase gene region using a first-round PCR followed by a second-round

(nested) PCR to increase sensitivity and specificity.

PCR Product Purification:

Verify the size of the PCR product by agarose gel electrophoresis.

Purify the PCR product to remove primers, dNTPs, and other contaminants.

DNA Sequencing:

Perform bidirectional Sanger sequencing of the purified PCR product using the nested

PCR primers.

Alternatively, for greater sensitivity in detecting minor variants, use an NGS platform.

Sequence Analysis:

Assemble the forward and reverse sequencing reads to obtain a consensus sequence for

the integrase gene.

Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g.,

HXB2).

Identify amino acid substitutions by comparing the patient sequence to the reference.

Interpret the identified substitutions by cross-referencing with HIV drug resistance

databases (e.g., Stanford University HIV Drug Resistance Database) to determine if they

are known cabotegravir RAMs.[13]
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Caption: Cabotegravir blocks the HIV-1 integrase enzyme, preventing viral DNA integration.

Experimental Workflow for Susceptibility Testing
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Caption: Workflow for genotypic and phenotypic testing of cabotegravir susceptibility.
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Caption: Logical flow for interpreting cabotegravir genotypic resistance results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8818010?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

